[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride
CAS No.:
Cat. No.: VC15767365
Molecular Formula: C15H16ClN3
Molecular Weight: 273.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClN3 |
|---|---|
| Molecular Weight | 273.76 g/mol |
| IUPAC Name | [3-(benzimidazol-1-ylmethyl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H15N3.ClH/c16-9-12-4-3-5-13(8-12)10-18-11-17-14-6-1-2-7-15(14)18;/h1-8,11H,9-10,16H2;1H |
| Standard InChI Key | IQGYGVSSQKXEMB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=CN2CC3=CC=CC(=C3)CN.Cl |
Introduction
Chemical Identification and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is [3-(benzimidazol-1-ylmethyl)phenyl]methanamine hydrochloride . Its molecular formula is C₁₅H₁₆ClN₃, with a molecular weight of 273.76 g/mol . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro assays.
Structural Characterization
The compound features:
-
A benzimidazole ring (a bicyclic structure with fused benzene and imidazole rings) linked via a methylene group (-CH₂-) to a phenyl ring.
-
A methanamine group (-CH₂NH₂) attached to the meta position of the phenyl ring.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃ | |
| Molecular Weight | 273.76 g/mol | |
| SMILES | C1=CC=C2C(=C1)N=CN2CC3=CC=CC(=C3)CN.Cl | |
| InChI Key | IQGYGVSSQKXEMB-UHFFFAOYSA-N |
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
-
Alkylation: Introduction of the methylene-linked phenyl group using alkylating agents like chloromethyl phenyl derivatives.
-
Amine Functionalization: Attachment of the methanamine group via reductive amination or nucleophilic substitution.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Reactions are conducted in solvents such as ethanol or dimethylformamide (DMF) at controlled temperatures (50–80°C).
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): Confirms proton environments and functional group integration.
-
High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by quantifying impurities.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility compared to the free base. Preliminary data suggest stability under refrigerated (2–8°C) and anhydrous conditions.
Spectroscopic Profiles
-
UV-Vis Spectroscopy: Absorption maxima near 280 nm (aromatic π→π* transitions).
-
Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 273.76 ([M+H]⁺) .
Biological Activity and Hypothesized Mechanisms
Table 2: Comparative Bioactivity of Benzimidazole Derivatives
| Compound | Target Pathway | IC₅₀ (nM) |
|---|---|---|
| [3-(Benzimidazolylmethyl)phenyl]methanamine HCl | Hypothesized kinase inhibition | Pending |
| Albendazole | Tubulin | 250 |
| Omeprazole | H+/K+ ATPase | 1,000 |
In Vitro Assay Data
While specific data for this compound remain unpublished, structural analogs demonstrate:
-
Cytotoxicity: IC₅₀ values of 10–50 μM in HeLa and MCF-7 cell lines.
-
Receptor Binding: Moderate affinity (Kᵢ ~ 500 nM) for 5-HT₂A receptors.
Comparison with Structural Analogs
Key Differentiators
-
CID 16793277 (Parent Compound): Lacks the hydrochloride counterion, reducing solubility .
-
CID 16227665: Features a benzimidazol-5-yl group instead of 1-ylmethyl substitution, altering steric interactions .
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via high-throughput screening.
-
In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.
-
Structure-Activity Relationships (SAR): Modify the methanamine or benzimidazole groups to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume